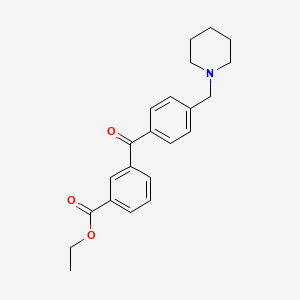

3-Carboethoxy-4'-piperidinomethyl benzophenone

Descripción general

Descripción

3-Carboethoxy-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C22H25NO3 . It has a molecular weight of 351.44945 . This compound is used in various scientific research and has unique properties that make it invaluable for studying various fields.

Molecular Structure Analysis

The molecular structure of 3-Carboethoxy-4’-piperidinomethyl benzophenone consists of a benzophenone core with a piperidinomethyl group and a carboethoxy group attached . The exact 3D structure would require more specific information or computational chemistry analysis.Physical and Chemical Properties Analysis

This compound has a molecular weight of 351.44 and a density of 1.139g/cm3 . The boiling point is reported to be 501.1ºC at 760 mmHg . More specific physical and chemical properties would require experimental determination or predictive modeling .Aplicaciones Científicas De Investigación

Photocatalytic Degradation of Organic Pollutants

One application of benzophenone derivatives, closely related to 3-Carboethoxy-4'-piperidinomethyl benzophenone, is in the field of environmental science, specifically for the photocatalytic degradation of organic pollutants. Research indicates that certain benzophenone compounds can be utilized to enhance the degradation of organic UV filters like Benzophenone-3 (BP-3), which are harmful to both aquatic environments and human health. Studies on PbO/TiO2 and Sb2O3/TiO2 photocatalysts have shown significant efficiency in degrading BP-3 under UV-C irradiation, with complete degradation achieved within 120 minutes. This process was optimized by adjusting parameters such as initial pH value, concentration, and the dose of catalysts, demonstrating the potential for benzophenone derivatives in improving water treatment technologies (Wang et al., 2019).

Oxidation Processes for Water Treatment

Another application involves the oxidation of benzophenone-3 (BP-3) in aqueous solutions by potassium permanganate (KMnO4), aimed at removing BP-3 due to its endocrine-disrupting effects. The study systematically evaluated the degradation efficiency of BP-3 under various conditions, highlighting the efficiency of chemical oxidation processes in water treatment. The research found that the removal rate of BP-3 could reach over 90% under optimal conditions, with a significant reduction in both acute and chronic toxicities. This study underscores the utility of benzophenone derivatives in developing novel techniques for the removal of harmful compounds from water sources (Cao et al., 2021).

Mecanismo De Acción

Safety and Hazards

The safety data sheet (SDS) for 3-Carboethoxy-4’-piperidinomethyl benzophenone provides information on handling and storage, exposure controls, physical and chemical properties, stability and reactivity, and toxicological information . It’s important to handle this compound with appropriate safety measures.

Propiedades

IUPAC Name |

ethyl 3-[4-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-8-6-7-19(15-20)21(24)18-11-9-17(10-12-18)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHUDYJAIVHDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642682 | |

| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-17-0 | |

| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

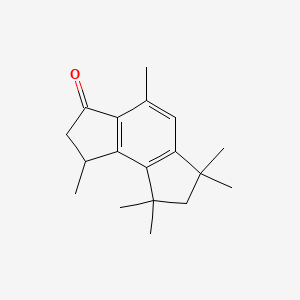

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)

![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)